1-Naphthalenethiol

説明

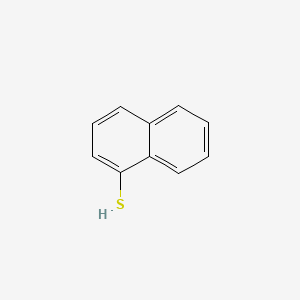

Structure

2D Structure

特性

IUPAC Name |

naphthalene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXOVMIIVBKGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060185 | |

| Record name | 1-Naphthalenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-36-2 | |

| Record name | 1-Naphthalenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A78CP495H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Naphthalenethiol

Established Synthetic Routes for 1-Naphthalenethiol

Several reliable methods for the laboratory and potential industrial synthesis of this compound have been developed over the years. These routes begin from readily available naphthalene (B1677914) derivatives.

Reduction of Naphthalene-1-sulfonyl Chloride

A common and practical method for synthesizing this compound is through the reduction of naphthalene-1-sulfonyl chloride. wikipedia.org This transformation is typically achieved using a strong reducing agent. One of the established procedures involves the use of tin metal in the presence of hydrochloric acid (HCl). wikipedia.org The sulfonyl chloride group is reduced to the corresponding thiol in this reaction.

The reaction involves the use of a significant excess of the reducing agent to ensure complete conversion of the sulfonyl chloride. The general scheme for this reduction is as follows:

C₁₀H₇SO₂Cl + [Reducing Agent] → C₁₀H₇SH

While specific yields can vary based on reaction scale and conditions, this method is considered a viable route for preparing this compound.

Palladium-Catalyzed Reactions from 1-Bromonaphthalene (B1665260)

Modern organometallic chemistry offers powerful tools for the formation of carbon-sulfur bonds. Palladium-catalyzed cross-coupling reactions provide a versatile method for the synthesis of aryl thiols from aryl halides. This compound can be prepared from 1-bromonaphthalene via a palladium-catalyzed reaction with a thiol equivalent. wikipedia.org

One specific example involves the use of a silylthiolate, such as potassium triisopropylsilanethiolate (i-Pr₃SiSK), in a palladium-catalyzed reaction, followed by the hydrolysis of the resulting silyl (B83357) thioether to yield the free thiol. wikipedia.org This approach benefits from the mild conditions typical of palladium catalysis.

Table 1: Palladium-Catalyzed Synthesis of this compound

| Starting Material | Reagent | Catalyst | Product | Citation |

|---|

This method is part of a broader class of reactions that have become central to the synthesis of many organosulfur compounds.

Grignard Reagent Methodologies

One of the earliest reported syntheses of this compound utilized a Grignard reagent. wikipedia.org This classic organometallic approach involves the reaction of an aryl magnesium halide with elemental sulfur.

The process begins with the formation of the Grignard reagent, 1-naphthylmagnesium bromide, from the reaction of 1-bromonaphthalene with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). cdnsciencepub.comgoogle.com The resulting Grignard reagent is then treated with elemental sulfur (S₈). Subsequent acidification of the reaction mixture yields this compound. wikipedia.org

Reaction Steps:

C₁₀H₇Br + Mg → C₁₀H₇MgBr

C₁₀H₇MgBr + S₈ → [Intermediate]

[Intermediate] + H⁺ (acid workup) → C₁₀H₇SH

This methodology remains a fundamental and reliable route for the formation of aryl thiols.

Iodine-Catalyzed Reduction of 1-Naphthalenesulfonic Acid

An alternative route to this compound involves the reduction of 1-naphthalenesulfonic acid. A notable method employs a combination of triphenylphosphine (B44618) (PPh₃) and a catalytic amount of iodine. wikipedia.orgoup.com This system is effective for the reduction of various aromatic sulfonic acids to their corresponding thiols. oup.comlookchem.com

ArSO₃H + 3 PPh₃ + (cat. I₂) → ArSH + 3 Ph₃PO

This method is advantageous as it can provide nearly quantitative yields of the desired arenethiol. oup.com

Table 2: Key Features of the Iodine-Catalyzed Reduction

| Starting Material | Reagents | Key Feature | Product Yield | Citation |

|---|

Advanced Synthetic Approaches Involving this compound

This subsection explores more complex synthetic transformations where this compound is a key component.

Formation of Phosphorus Ylides

The formation of phosphorus ylides, also known as Wittig reagents, is a fundamental process in organic synthesis, primarily for the conversion of aldehydes and ketones into alkenes. The synthesis of a phosphorus ylide typically involves the Sₙ2 reaction of a phosphine, such as triphenylphosphine, with an alkyl halide to form a phosphonium (B103445) salt. lookchem.com This salt is subsequently deprotonated with a strong base to generate the neutral ylide. lookchem.comacs.org

Based on established chemical literature, the direct synthesis of phosphorus ylides does not involve thiols like this compound as a starting material. The key precursors are invariably alkyl halides and phosphines. Therefore, the formation of a phosphorus ylide from this compound is not a recognized or practiced synthetic transformation.

Derivatization for Analytical Applications (e.g., Sulforaphane (B1684495) Quantification)

The analytical quantification of certain compounds, such as the naturally occurring isothiocyanate sulforaphane (SFN), can be challenging due to the lack of a suitable chromophore for spectrometric detection. nih.govnih.gov Chemical derivatization is a technique employed to improve the detectability of such molecules. nih.gov Naphthalenethiol has been utilized as a derivatizing agent in this context, specifically for SFN quantification via High-Performance Liquid Chromatography (HPLC) with UV/Vis detection. nih.govnih.gov

Although the prompt specifies this compound, published research highlights the use of its isomer, 2-naphthalenethiol (B184263) (2-NT), for this application. nih.govnih.gov The reaction involves the thiol group of naphthalenethiol reacting with the isothiocyanate group of sulforaphane. This process introduces the naphthalene moiety, a strong chromophore, into the SFN molecule, significantly enhancing its UV absorbance and thus its detectability. nih.gov

Detailed studies have been conducted to determine the optimal conditions for this derivatization reaction to maximize the yield of the resulting adduct (2-NT-SFN) for reliable quantification in biological samples like rat plasma. nih.gov The optimization process involves varying parameters such as pH, temperature, incubation time, and the concentration of the derivatizing agent. nih.gov The resulting derivatized product can be effectively separated and quantified using reverse-phase HPLC. nih.govnih.gov

Table 1: Optimal Conditions for Sulforaphane Derivatization with 2-Naphthalenethiol

| Parameter | Optimal Value |

|---|---|

| Derivatizing Agent | 2-Naphthalenethiol (2-NT) |

| Concentration of 2-NT | 0.3 M in acetonitrile (B52724) |

| pH | 7.4 (Phosphate buffer) |

| Incubation Temperature | 37 °C |

| Incubation Period | 60 minutes |

| Detection Wavelength | 234 nm |

Data sourced from a study on developing an HPLC-UV/Vis method for sulforaphane quantitation. nih.govnih.gov

Reaction Mechanisms and Pathways of this compound

The chemical behavior of this compound is largely dictated by its aromatic naphthalene core and the reactive thiol (-SH) functional group. cymitquimica.com

Nucleophilic Substitution Reactions

The thiol group (-SH) of this compound allows it to participate in nucleophilic substitution reactions. cymitquimica.comguidechem.com In these reactions, the sulfur atom acts as a nucleophile, capable of donating its lone pair of electrons to an electrophilic center, thereby replacing a leaving group on another molecule. This reactivity allows for the introduction of the this compound moiety into various organic structures, making it a useful building block in organic synthesis. guidechem.com

Reactions Involving Thiol Group Reactivity

The reactivity of the thiol group is central to many of this compound's chemical transformations. A significant example is its ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold (Au). nih.govacs.org When a gold surface is exposed to a solution of this compound, the thiol group chemisorbs onto the surface. This process involves the loss of the hydrogen atom from the thiol group, with the sulfur atom forming a strong bond with the gold surface. acs.org This reaction is a one-electron oxidation process. acs.org The resulting monolayer consists of oriented this compound molecules, creating a modified surface with specific chemical and physical properties. nih.gov

Formation of Di-1-naphthyl Disulfide

This compound can undergo oxidation to form di-1-naphthyl disulfide. cymitquimica.com This reaction involves the coupling of two this compound molecules through the formation of a disulfide bond (S-S) between their respective sulfur atoms. The reaction typically proceeds in the presence of an oxidizing agent, where each thiol group loses a hydrogen atom and the two resulting thiyl radicals combine. This transformation is a common reaction for thiols and is used to produce the corresponding disulfide compound. cymitquimica.com

Lithiation Reactions (e.g., Formation of 2-Lithio Derivative)

Lithiation is a powerful reaction for functionalizing aromatic compounds. In the case of this compound, direct lithiation can be achieved using a strong organolithium base. Specifically, treating this compound with butyllithium (B86547) in the presence of tetramethylethylenediamine (TMEDA) results in the formation of the 2-lithio derivative. wikipedia.org In this reaction, a lithium atom substitutes a hydrogen atom on the naphthalene ring, specifically at the position adjacent (ortho) to the thiol group. wikipedia.org This regioselectivity is directed by the thiol group. The resulting organolithium compound is a reactive intermediate that can be used in subsequent reactions to introduce various functional groups onto the naphthalene ring. wikipedia.org

Spectroscopic and Computational Investigations of 1 Naphthalenethiol

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within the 1-Naphthalenethiol molecule. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in interpreting the observed vibrational frequencies. rsc.org

Infrared (IR) spectroscopy probes the vibrational modes of a molecule that induce a change in the molecular dipole moment. For aromatic compounds like this compound, the IR spectrum is characterized by several key regions. The aromatic C-H stretching vibrations typically appear as weak to medium bands in the region of 3000-3100 cm⁻¹. The stretching vibration of the thiol (S-H) group is expected to produce a weak absorption band around 2550-2600 cm⁻¹. Vibrations corresponding to the naphthalene (B1677914) ring structure, including C=C stretching, ring breathing, and in-plane and out-of-plane C-H bending, generate a complex and information-rich fingerprint region between 1600 cm⁻¹ and 400 cm⁻¹. While detailed vibrational assignments for this compound are often supported by DFT calculations, a comprehensive experimental IR spectrum analysis with full band assignments is not extensively detailed in the searched literature. researchgate.netniscpr.res.in

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrational modes that involve a change in the molecule's polarizability. Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, making it ideal for trace analysis and studying surface interactions. rsc.orgacs.org The SERS spectrum of this compound is dominated by vibrations of the naphthalene ring, providing a distinct spectral fingerprint. rsc.org

The table below details the prominent vibrational bands observed in the SERS spectrum of this compound and their corresponding assignments.

| Wavenumber (cm⁻¹) | Assignment |

| 389 | C-S Stretching |

| 517 | Ring Deformation |

| 539 | Ring Deformation |

| 664 | Ring Deformation |

| 792 | Ring Deformation |

| 822 | Ring Breathing |

| 968 | Ring Breathing |

| 1197 | C-H Bending |

| 1368 | Ring Stretching |

| 1503 | Ring Stretching |

| 1553 | Ring Stretching |

| Data sourced from a study on SERS applications. rsc.org |

Achieving maximum SERS enhancement for this compound detection requires the optimization of experimental parameters. Studies have tested the SERS activity of various metal nanostructures, including island films and colloids of silver, gold, and copper. rsc.org Silver nanostructures, in particular, have been found to be highly effective substrates for producing strong SERS signals from this compound. rsc.org The selection of the most effective laser excitation wavelength in the visible or near-infrared region is also a critical factor for optimizing the SERS signal. rsc.org

The SERS technique offers exceptional sensitivity for the detection of this compound. On optimized silver nanostructured substrates, the detection limit for this compound has been successfully pushed into the zeptomole (10⁻²¹ mole) regime. rsc.org This ultra-sensitive detection capability highlights the power of SERS as an analytical tool for trace-level analysis of organosulfur compounds. rsc.org

The SERS effect relies on the adsorption of the analyte onto the metal surface. For this compound, the mechanism of adsorption on coinage metals like gold and silver involves the chemical bonding of the sulfur atom to the metal surface. acs.orgnih.gov This process involves the deprotonation of the thiol group (loss of the hydrogen atom from the S-H group), leading to the formation of a thiolate species that forms a strong sulfur-gold (S-Au) or sulfur-silver (S-Ag) covalent bond. acs.orgnih.gov

Key evidence for this chemisorption mechanism comes from the SERS spectra themselves, where the vibrational band corresponding to the S-H stretch (typically around 2550 cm⁻¹) is notably absent, proving that the covalent S-H bond has been broken. acs.orgnih.gov X-ray Photoelectron Spectroscopy (XPS) studies of this compound on a gold surface further corroborate this finding, showing a single S 2p peak centered at 162 eV, a binding energy that is indicative of a sulfur-gold bond. nih.gov Scanning Tunneling Microscopy (STM) has revealed that self-assembled monolayers (SAMs) of this compound on gold surfaces tend to be disordered. nih.gov

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

X-ray Photoelectron Spectroscopy (XPS) Analysis of this compound Systems

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. icm.edu.plcarleton.edu This method is particularly valuable for analyzing the outermost ~10 nanometers of a sample, making it ideal for studying self-assembled monolayers (SAMs) of this compound. carleton.edu

In studies of this compound (1NT) SAMs on gold (Au(111)) surfaces, XPS is employed to conduct elemental analysis. acs.orgnih.gov These measurements are typically performed using a monochromatic Al-Kα X-ray source. acs.orgnih.gov Analysis of the C 1s region of the XPS spectrum for a single-component 1NT monolayer reveals a primary signal at a binding energy of 284.5 eV. acs.org This value aligns well with data reported for structurally similar aromatic thiols, such as 2-naphthalenethiol (B184263) (284.2 eV) and anthracenethiol (284.0 eV). acs.org

However, XPS analyses have also indicated that 1NT monolayers are susceptible to significant oxidation. acs.orgnih.gov This oxidation can influence the stability and structure of the monolayer, particularly in mixed systems. For example, when a 1NT SAM is exposed to octanethiol (OT), the oxidized 1NT species can be displaced, leading to a restructured surface. acs.org The presence of an oxidized component in the molecular layer, confirmed by XPS, is hypothesized to contribute to a lack of reproducibility and increased heterogeneity in the binding positions of the molecules on the surface. nih.gov

Table 1: XPS C 1s Binding Energies for this compound and Related Aromatic Thiols This table presents the binding energy for the C 1s peak of this compound and comparable compounds as determined by X-ray Photoelectron Spectroscopy.

| Compound | Substrate | C 1s Binding Energy (eV) | Source(s) |

|---|---|---|---|

| This compound (1NT) | Au(111) | 284.5 | acs.org |

| 2-Naphthalenethiol (2NT) | Au(111) | 284.2 | acs.org |

| Anthracenethiol | Au(111) | 284.0 | acs.org |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.com It is widely applied to study the geometrical, energetic, and vibrational characteristics of aromatic compounds like naphthalene derivatives. ijapm.org Calculations are commonly performed using a hybrid functional, such as Becke, 3-Lee-Yang-Parr (B3LYP), combined with various basis sets like 6-31G(d,p) or 6-311+G**. ijapm.orgresearchgate.net This approach allows for the optimization of molecular geometries and the prediction of numerous molecular properties. researchgate.netnih.gov

DFT calculations are essential for evaluating and assigning fundamental vibrational frequencies observed in experimental infrared (IR) and Raman spectra. nih.gov For naphthalene and its derivatives, DFT methods like B3LYP/6-311++G** have been used to calculate harmonic vibrational wavenumbers and intensities. niscpr.res.in The calculated frequencies often show good agreement with experimental values, although a scaling factor is sometimes applied to the computational data to achieve a better match. niscpr.res.in

The analysis helps in the unambiguous assignment of vibrational modes, such as C-H stretching, C-C ring stretching, and C-H in-plane and out-of-plane bending vibrations. niscpr.res.inresearchgate.net For instance, in studies of naphthalene, the most intense C-H stretching frequency was predicted by DFT at 3050 cm⁻¹, corresponding well with observed IR (3058 cm⁻¹) and Raman (3054 cm⁻¹) bands. niscpr.res.in For 1-naphthaldehyde, C-H in-plane bending vibrations for the naphthalene ring were observed experimentally and confirmed through DFT calculations in the range of 1006-1484 cm⁻¹. researchgate.net These computational predictions provide critical information for interpreting the vibrational modes of complex molecules. nih.gov

Table 2: Representative DFT-Calculated vs. Experimental Vibrational Frequencies for Naphthalene This table showcases a comparison between calculated and experimental vibrational frequencies for key modes in the naphthalene molecule, demonstrating the accuracy of DFT methods.

| Vibrational Mode | Calculated Frequency (DFT B3LYP/6-311++G**) | Experimental Frequency (IR) | Experimental Frequency (Raman) | Source(s) |

|---|---|---|---|---|

| C-H Stretching | 3050 cm⁻¹ | 3058 cm⁻¹ | 3054 cm⁻¹ | niscpr.res.in |

A primary application of DFT is the determination of a molecule's optimized, lowest-energy structure. nih.gov This geometry optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to the global minimum energy of the molecule. ijapm.org For naphthalene derivatives, DFT calculations have shown excellent agreement with geometric parameters determined experimentally through methods like X-ray diffraction. nih.gov

Calculations for the naphthalene core typically use functionals like B3LYP or ωB97XD with basis sets such as 6-31G or 6-31+G(d,p). ijapm.orgnih.gov For example, in a study on naphthalene acetic acid, the optimized geometric bond lengths and angles computed with DFT were found to be in good agreement with experimental X-ray data. nih.gov Similarly, DFT has been used to calculate the M-C bond lengths in metallofullerenes, demonstrating the method's reliability in predicting structural parameters across different molecular systems. nih.gov This ability to accurately model molecular structure is fundamental to understanding a compound's physical and chemical properties.

Frontier Molecular Orbital (FMO) theory is a model used to describe chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ucsb.eduwikipedia.org The HOMO, being the outermost orbital containing electrons, is considered nucleophilic, while the LUMO, as the lowest energy empty orbital, is electrophilic. libretexts.org

DFT calculations are widely used to determine the energies and spatial distributions of these frontier orbitals. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. samipubco.com A smaller gap suggests that the molecule can be more easily excited. researchgate.net For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated using DFT (B3LYP/6-31(d,p)) to be 4.821 eV, which is in close agreement with the experimental value of 4.45 eV. researchgate.net The introduction of a substituent, such as the thiol (-SH) group in this compound, would be expected to alter the energies and distribution of the HOMO and LUMO, thereby influencing the molecule's reactivity. For instance, studies on diaminonaphthalene show that the addition of electron-donating amino groups decreases the HOMO-LUMO gap compared to unsubstituted naphthalene, indicating an increase in reactivity. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies for Naphthalene This table presents the calculated energies for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them for the parent naphthalene molecule.

| Molecule | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source(s) |

|---|---|---|---|---|---|

| Naphthalene | DFT B3LYP/6-31(d,p) | -5.996 | -1.175 | 4.821 | researchgate.net |

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |

The Molecular Electrostatic Potential (MEP) is a valuable descriptor derived from computational calculations that helps to visualize the charge distribution within a molecule and predict its reactive sites. nih.gov An MEP map plots the electrostatic potential onto the molecule's electron density surface, indicating regions that are rich or deficient in electrons. researchgate.net

Typically, red-colored regions on an MEP map represent areas of negative electrostatic potential, which are associated with high electron density and are susceptible to electrophilic attack. nih.gov These are often found near electronegative atoms. nih.gov Conversely, blue-colored regions indicate positive electrostatic potential, corresponding to electron-poor areas that are favorable for nucleophilic attack. nih.govresearchgate.net Green areas signify regions of neutral or near-zero potential. nih.gov For naphthalene derivatives, MEP maps show that negative potentials are often localized over the aromatic rings and any electronegative functional groups, while the hydrogen atoms typically exhibit positive potential. researchgate.net In the case of this compound, the MEP would be expected to show a negative potential around the electronegative sulfur atom and the pi-electron system of the naphthalene rings, highlighting these as the most probable sites for electrophilic interaction.

Table 4: List of Chemical Compounds

| Compound Name | Abbreviation | Chemical Formula |

|---|---|---|

| This compound | 1NT | C₁₀H₈S |

| 2-Naphthalenethiol | 2NT | C₁₀H₈S |

| Octanethiol | OT | C₈H₁₈S |

| Anthracenethiol | - | C₁₄H₁₀S |

| Naphthalene | - | C₁₀H₈ |

| Gold | Au | Au |

| 1-Naphthol (B170400) | - | C₁₀H₈O |

| 1-Naphthaldehyde | - | C₁₁H₈O |

| Naphthalene acetic acid | NAA | C₁₂H₁₀O₂ |

| Diaminonaphthalene | - | C₁₀H₁₀N₂ |

| Carbon | C | C |

| Sulfur | S | S |

Ab Initio Calculations

While specific ab initio calculations exclusively for the this compound dimer are not extensively documented in dedicated studies, the theoretical examination of closely related aromatic thiols and naphthyl derivatives provides a robust framework for understanding its probable behavior. Computational studies on its isomer, 2-naphthalenethiol, and the analogous 1-naphthol, have utilized a variety of high-level theoretical methods to explore their potential energy surfaces. researchgate.netnih.gov These studies commonly employ methods such as Density Functional Theory (DFT) with various functionals like B3LYP, ωB97XD, and B2PLYP, as well as more computationally intensive ab initio methods like Møller-Plesset perturbation theory (MP2), and Coupled Cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)). nih.gov

For the related 2-naphthalenethiol, these calculations have been instrumental in identifying the most stable conformations and predicting their spectroscopic parameters. nih.gov The choice of basis set in these calculations is crucial for obtaining accurate results, with Pople-style basis sets (e.g., 6-31G*) and correlation-consistent basis sets (e.g., cc-pVTZ) being frequently used. researchgate.netcolostate.edu These computational approaches are essential for interpreting experimental data and providing a detailed picture of the molecule's geometric and electronic structure.

Studies on Intermolecular Interactions (e.g., π-Stacking Isomerism)

The intermolecular interactions in aromatic systems like this compound are of significant interest, with a particular focus on the competition between hydrogen bonding and π-stacking.

Dimer Structures and Complexation Energies

Computational studies on the dimer of the closely related 2-naphthalenethiol have revealed a preference for stacked geometries over hydrogen-bonded structures. nih.gov This suggests that dispersion forces play a dominant role in the dimerization process. For the 2-naphthalenethiol dimer, two primary isomers, a C2 symmetric structure and a V-shaped or crossed structure, have been identified as low-energy conformers. nih.govresearchgate.net

The complexation energies for these dimers are significant, indicating a strong interaction. For instance, calculations on the 2-naphthalenethiol dimer have yielded complexation energies in the range of -47.3 to -48.7 kJ/mol using methods like B3LYP and B2PLYP. nih.govmdpi.com These values are notably larger than those calculated for the naphthalene dimer (-31.0 kJ/mol) and the 1-naphthol dimer (-42.2 kJ/mol) at the same level of theory, highlighting the influence of the thiol group on the stability of the dimer. nih.govmdpi.com

While direct computational data for the this compound dimer is not available in the reviewed literature, the findings for its 2-isomer strongly suggest that π-stacking would be the predominant interaction, leading to stable dimer configurations. The exact geometry and complexation energy would, however, be influenced by the different position of the thiol group on the naphthalene ring.

Below is a comparative table of calculated complexation energies for related dimers, which helps to contextualize the expected values for this compound.

| Dimer | Computational Method | Calculated Complexation Energy (kJ/mol) | Reference |

| 2-Naphthalenethiol | B3LYP | -48.7 to -47.3 | nih.gov |

| 2-Naphthalenethiol | B2PLYP | -48.7 to -47.3 | nih.gov |

| 1-Naphthol | B3LYP | -42.2 | nih.gov |

| Naphthalene | B3LYP | -31.0 | nih.gov |

This table is generated based on available data for related compounds to provide a comparative context.

Hydrogen Bonding Contributions

A recurring theme in the computational analysis of naphthalenethiol and naphthol dimers is the subordinate role of classical hydrogen bonding in favor of π-stacking interactions. researchgate.netnih.govresearchgate.net For the 1-naphthol dimer, experimental and theoretical studies have surprisingly shown that the most stable structure is a V-shaped, partially overlapping π-stacked arrangement that lacks a conventional O-H···O hydrogen bond. researchgate.netresearchgate.netnih.gov

Similarly, for the 2-naphthalenethiol dimer, computational models predict that structures with S-H···S hydrogen bonds are less stable than the π-stacked isomers. nih.gov The energy penalty for forming a hydrogen bond in this system is estimated to be greater than 1.1 kJ/mol (B3LYP). nih.gov The thiol-thiol contacts in these less favorable hydrogen-bonded arrangements are calculated to be around 2.86–2.94 Å. nih.gov

Given these consistent findings for closely related molecules, it is highly probable that the dimer of this compound also prioritizes π-stacking interactions over the formation of S-H···S hydrogen bonds. The electron-rich π system of the naphthalene rings provides a large surface for favorable dispersion interactions, which appear to be the primary driving force for dimerization.

1 Naphthalenethiol in Materials Science and Nanotechnology

Applications in Optoelectronic Materials

Polymer Solar Cells (PSCs) Additives

1-Naphthalenethiol has emerged as a novel and effective additive in the fabrication of polymer solar cells (PSCs). researchgate.net It is used during the processing of the photoactive layer, which is typically a bulk heterojunction (BHJ) blend of a polymer donor and a fullerene acceptor. researchgate.netnih.gov The use of such additives is a critical strategy for optimizing the performance of PSCs by controlling the complex morphology of the active layer. researchgate.netresearchgate.net this compound, in particular, has been investigated as a halogen-free additive, offering an alternative to commonly used halogenated compounds like 1,8-diiodooctane (B1585395). researchgate.net

The efficiency of a PSC is intrinsically linked to the morphology of its active layer. nih.gov Ideal morphology requires nanoscale phase separation between the donor and acceptor materials to create a large interfacial area for exciton (B1674681) dissociation, coupled with continuous pathways for separated charges to travel to their respective electrodes. nih.gov

This compound plays a crucial role in achieving this optimized morphology. researchgate.net Research shows that its presence during the spin-casting of the active layer substantially improves the crystallization of the polymer donor (e.g., PTB7) and promotes a more favorable dispersion of the fullerene acceptor (e.g., PC71BM) at multiple length scales. researchgate.net This results in the formation of appropriate aggregation and network structures conducive to efficient charge transport. researchgate.net

Furthermore, a post-deposition dipping treatment in a this compound solution can further refine the morphology. This treatment modifies the active layer to create a surface that is more enriched with the PC71BM acceptor and enhances the PC71BM networks within the bulk of the film. researchgate.net This improved bulk and surface morphology leads to a more balanced electron-to-hole mobility ratio, which is critical for reducing charge recombination and improving device performance. researchgate.net

The morphological improvements induced by this compound directly translate into significant gains in the power conversion efficiency (PCE) of polymer solar cells. researchgate.net The PCE is the primary metric for a solar cell's performance, representing the percentage of solar energy converted into usable electricity. energy.gov

In studies using the PTB7:PC71BM system, the introduction of this compound as a spin-casting additive increased the PCE to 7.3%, compared to 6.7% achieved with the conventional additive 1,8-diiodooctane. researchgate.net A more dramatic enhancement was observed when the active layer was subsequently dipped in a this compound/methanol solution, which boosted the PCE to 8.75%. researchgate.net This substantial increase is primarily attributed to an improved open-circuit voltage (VOC), which rose from 0.72 V to 0.79 V, and a high fill factor (FF) of 0.70. researchgate.net

Table 1: Photovoltaic Performance of PTB7:PC71BM Solar Cells with Different Additive Processing

| Processing Method | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Fill Factor (FF) |

|---|---|---|---|

| With 1,8-diiodooctane Additive | 6.7% | 0.72 V | - |

| With this compound Additive (Spin-cast) | 7.3% | - | - |

| With this compound Additive + Dipping | 8.75% | 0.79 V | 0.70 |

Data sourced from Jhuo et al., 2016. researchgate.net

This compound has been demonstrated to be a particularly effective additive for one of the most widely studied high-performance PSC systems: the blend of the polymer donor polythieno[3,4-b]-thiophene-co-benzodithiophene (PTB7) and the fullerene acceptor phenyl-C71-butyric acid methyl ester (PC71BM). researchgate.net In these devices, this compound successfully optimizes the active layer morphology, leading to enhanced device performance. researchgate.net

The integrated results from various analytical techniques, including grazing incidence X-ray scattering and atomic force microscopy, confirm that this compound modifies the PTB7:PC71BM blend to improve PTB7 crystallization and optimize the dispersion and networking of PC71BM. researchgate.net The subsequent dipping treatment further refines this structure, leading to an optimized electron-to-hole mobility ratio of 2.04, which is a key factor in the resulting high efficiency of the solar cell. researchgate.net

A key mechanism behind the effectiveness of this compound as a processing additive is its ability to form hydrogen bonds with the components of the active layer. researchgate.net Research suggests that the thiol (-SH) group of this compound can engage in hydrogen bonding with both the PTB7 polymer and the PC71BM fullerene derivative. researchgate.net

This interaction acts as a "molecular lock," which helps to organize the materials during film formation. researchgate.net The hydrogen bonding enhances the crystallinity of the PTB7 polymer donor while simultaneously modulating the domain sizes and suppressing the excessive aggregation of the PC71BM acceptor. researchgate.net This controlled nanostructure is fundamental to achieving efficient exciton separation at the donor-acceptor interface and effective charge transport to the electrodes, ultimately leading to the observed improvements in PCE. researchgate.net

Sensor Development Utilizing this compound

This compound (1-NAT) has become a significant compound in the advancement of sensor technologies, primarily due to its ability to form stable, well-organized self-assembled monolayers (SAMs) on metal surfaces, particularly gold and silver. sigmaaldrich.com The thiol group (–SH) exhibits a strong affinity for these noble metals, leading to a robust, semi-covalent bond on the order of 45 kcal/mol. sigmaaldrich.com This predictable and sturdy anchoring allows for the creation of precisely functionalized surfaces, which is a cornerstone of modern sensor design. The naphthalene (B1677914) moiety provides a rigid, aromatic platform that can be leveraged for various detection mechanisms.

While certain naphthalene derivatives, such as those based on the 1,8-naphthalimide (B145957) structure, have been extensively developed as fluorescent and colorimetric chemosensors for anions, this compound itself is not typically employed as a direct anion recognition element. rsc.orgmdpi.com These naphthalimide-based sensors often utilize urea (B33335) or thiourea (B124793) groups as hydrogen-bonding receptors to bind anions, which in turn modulates the photophysical properties of the naphthalimide fluorophore. rsc.orgnih.gov

The primary role of this compound in this context is foundational rather than functional. It is used to construct the initial self-assembled monolayer on a transducer surface, such as a gold electrode. This 1-NAT SAM creates a well-defined, hydrophobic, and electronically distinct surface. This base layer can then be further functionalized, either by co-deposition with other thiols bearing specific anion-binding sites or through post-assembly modification, to create a chemosensor. The 1-NAT layer serves to control the spacing of receptor molecules, passivate the metal surface, and prevent non-specific interactions. Although direct anion sensing by unmodified this compound SAMs is not a common application, the formation of these monolayers is a critical step in the bottom-up fabrication of more complex chemosensor architectures. sigmaaldrich.comrsc.org

The integration of this compound with gold nanoparticles (AuNPs) is a key area of research, particularly for developing highly sensitive detection platforms based on Surface-Enhanced Raman Scattering (SERS). researchgate.netresearchgate.net SERS is a technique that provides enormous amplification of the Raman signal from molecules adsorbed onto or very near the surface of plasmonic nanostructures, such as gold or silver nanoparticles. psu.eduresearchgate.net

1-NAT is an ideal molecule for SERS studies for two reasons:

Strong Surface Binding : The thiol group ensures that 1-NAT chemisorbs onto the nanoparticle surface, placing it within the intensely enhanced electromagnetic field that is generated when the nanoparticles' localized surface plasmon resonance (LSPR) is excited by a laser. researchgate.net

Distinct Raman Signature : The naphthalene ring has several characteristic vibrational modes that produce a strong and recognizable Raman spectrum, making it an excellent "Raman reporter." researchgate.net

In a typical SERS-based sensor, AuNPs are aggregated in a controlled manner in the presence of an analyte. 1-NAT can be used as a model analyte to test the efficacy of SERS substrates. Research has demonstrated that by using 1-NAT with silver and gold nanostructures, detection limits in the zeptomole range can be achieved, highlighting the extreme sensitivity of the technique. rsc.orgresearchgate.netpsu.edu The SERS spectrum of 1-NAT exhibits characteristic peaks that can be used for its unambiguous identification and quantification. researchgate.net

Table 1: Characteristic SERS Vibrational Peaks for this compound This interactive table details the prominent Raman shifts observed for this compound when analyzed using SERS.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 396 | C–S Stretching | researchgate.net |

| 514 | Ring Deformation | researchgate.net |

| 536 | Ring Deformation | researchgate.net |

| 660 | Ring Deformation | researchgate.net |

| 818 | Ring Breathing | researchgate.net |

| 964 | Ring Breathing | researchgate.net |

| 1196 | C–H Bending | researchgate.net |

| 1369 | Ring Stretching | researchgate.net |

| 1501 | Ring Stretching | researchgate.net |

| 1555 | Ring Stretching | researchgate.net |

The application of this compound in strain and humidity sensing is not widely documented in scientific literature. Current humidity sensors typically rely on materials whose electrical properties (capacitance or resistance) change with the absorption of water vapor, and there is no direct evidence of 1-NAT being used for this purpose. veris.comsensorpush.comagrowtronics.com

However, the principles of self-assembled monolayers provide a theoretical basis for their use in certain types of strain sensors. Specifically, micromechanical cantilever sensors can detect changes in surface stress. nih.gov When molecules like thiols self-assemble on a thin gold-coated cantilever, the process induces a surface stress that causes the cantilever to bend. nih.gov This stress can be either compressive or tensile. A study using alkanedithiols demonstrated that the magnitude and direction (compressive vs. tensile) of this stress depend on the molecular chain length and how the molecules arrange on the surface. nih.gov

This phenomenon suggests that a this compound SAM would likewise induce a characteristic surface stress upon its formation on a microcantilever. Any subsequent process that disrupts or reorganizes this monolayer, or any external strain applied to the cantilever that alters the molecular packing, would theoretically result in a detectable change in the cantilever's deflection. While this points to a potential application in strain or stress sensing, dedicated research focusing on this compound for this specific purpose is not prominent. nih.gov

Catalytic Applications of 1 Naphthalenethiol and Its Derivatives

1-Naphthalenethiol as a Ligand in Coordination Chemistry

The thiol group (-SH) of this compound can deprotonate to form a thiolate, which is an excellent ligand for various metal ions. This ability allows it to act as a ligand in coordination chemistry, forming stable complexes with metals. guidechem.comcymitquimica.com The sulfur atom in the thiolate form readily coordinates to metals such as platinum, palladium, gold, silver, copper, iron, and mercury. The formation of these coordination compounds is a foundational aspect of its role in modifying catalysts.

While this compound is known to form such complexes, detailed studies on the catalytic activity of these discrete coordination compounds are not extensively documented in the provided research. However, research into related naphthalene-based thiol derivatives provides insight into their coordination behavior. For instance, a derivative, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, has been synthesized to form coordination complexes with a range of transition metals. semanticscholar.org Spectroscopic analysis of these complexes confirmed that coordination occurs through the sulfur atom of the triazole ring. semanticscholar.org Such studies underscore the potential of naphthalene-thiol derivatives to form catalytically active metal centers, although specific applications in catalysis for simple this compound complexes remain a developing area.

Role in Heterogeneous Catalysis

The ability of thiols to form self-assembled monolayers (SAMs) on metal surfaces is a key strategy for functionalizing catalyst supports. While studies on alkanethiols provide a model, the principles are applicable to aromatic thiols like this compound. On platinum surfaces, alkanethiols form densely packed monolayers where the sulfur atom binds strongly to the platinum. nist.gov X-ray photoelectron spectroscopy (XPS) studies on alkanethiols on platinum have identified distinct sulfur states, primarily a platinum-thiolate bond, along with some oxidized sulfur species. This strong interaction can be used to create a stable, well-defined organic layer on platinum supports, including wires and films.

A close analog, 2-naphthalenethiol (B184263), has been successfully used to functionalize graphitized carbon nanofibers (CNFs) to support platinum catalysts for polymer electrolyte membrane (PEM) fuel cells. The functionalization is achieved through a non-covalent π-π stacking interaction between the naphthalene (B1677914) ring and the graphitic surface of the nanofibers. This leaves the thiol group exposed to interact with and anchor platinum catalyst particles, forming a strong S-Pt bond. This method leads to better distribution of the platinum particles on the support. A similar principle was applied in creating a two-dimensional mixed monolayer of this compound and octanethiol on a gold surface, demonstrating the versatility of its self-assembly properties. nih.gov

Table 1: Functionalization of Catalyst Supports with Naphthalenethiol and Related Compounds

| Compound | Support Material | Interaction Mechanism | Application |

|---|---|---|---|

| 2-Naphthalenethiol | Carbon Nanofibers (CNFs) | Non-covalent π-π stacking and S-Pt bond | Pt catalyst support in PEM fuel cells epa.gov |

| This compound | Gold (Au) | S-Au self-assembled monolayer (SAM) | Study of mixed organothiol monolayers nih.gov |

The modification of catalyst surfaces with this compound or its derivatives can profoundly influence catalytic activity and reaction rates. The formation of a self-assembled monolayer on a catalyst surface can act as a barrier, controlling the access of reactants to the active sites. This can enhance selectivity by sterically hindering certain reaction pathways or by altering the electronic properties of the catalyst surface.

For example, the modification of nickel nanocrystal catalysts with thiols has been shown to enhance both activity and selectivity in the reductive amination of aldehydes and ketones. This modification can prevent the deactivation of the catalyst and promote a more efficient reaction. The catalytic process involves multiple steps, including diffusion, substrate binding, chemical transformation, and product release, all of which can be influenced by a surface-modifying ligand like this compound.

The same strong interaction that makes thiols effective for anchoring catalysts can also lead to catalyst poisoning. The thiol functional group can bind irreversibly to active metal sites, blocking them and rendering the catalyst inactive. This poisoning effect is a significant challenge in catalysis. For instance, 2-naphthalenethiol is recognized as a poison by ingestion and intraperitoneal routes, and its thermal decomposition releases toxic sulfur oxides, highlighting the reactive and potentially inhibitive nature of such compounds. guidechem.com

In the context of platinum catalysts supported on functionalized carbon nanofibers, the presence of the naphthalenethiol modifier was found to act as a poison to the catalyst. epa.gov To restore catalytic activity for applications like PEM fuel cells, it was necessary to remove the naphthalenethiol through a subsequent heat treatment after the platinum particles were loaded. epa.gov This demonstrates the dual role of the thiol: it is essential for the initial, uniform deposition of the catalyst but detrimental to the final catalytic performance if not removed.

Novel Catalyst Systems Involving this compound

To overcome the limitations of simple thiol-modified surfaces, particularly the issue of catalyst poisoning, novel catalyst systems incorporating this compound and its derivatives are being developed. These systems often use more complex architectures to control the placement and reactivity of the thiol group.

One innovative approach involves using a metal-organic framework (MOF) as a scaffold. In one study, self-standing thiol groups were integrated within a zirconium-based MOF. These thiol groups were then used to anchor palladium(II) atoms. The spatial constraints imposed by the MOF structure prevented the thiol groups from completely sealing off and poisoning the palladium catalytic centers. Simultaneously, the strong Pd-S bond prevented the metal from leaching out of the framework, allowing the heterogeneous catalyst to be recycled multiple times.

Another novel system involves the creation of heterogeneous catalysts with discrete, paired functional groups on the surface. A catalyst functionalized with pairs of sulfonic acid and thiol groups was shown to be significantly more active for the condensation of acetone (B3395972) and phenol (B47542) compared to a catalyst with randomly distributed acid and thiol groups. This demonstrates that the nanoscale organization of functional groups, including thiols, can lead to cooperative effects that enhance catalytic performance.

Biological and Environmental Considerations of 1 Naphthalenethiol

Biological Studies and Bioactivity

The biological activity of 1-naphthalenethiol and its derivatives is an area of ongoing research, with potential applications in medicine. The presence of the naphthalene (B1677914) ring and the thiol group contributes to its bioactivity.

While direct pharmaceutical applications of this compound are not extensively documented, the naphthalene scaffold is a component of various biologically active compounds, including those with anticancer properties. Research into naphthalene derivatives has shown promise in developing new anticancer agents. For instance, a series of naphthalene-substituted triazole spirodienones were synthesized and evaluated for their antineoplastic activity. nih.gov One compound from this series, compound 6a , demonstrated significant in vitro cytotoxic activity against MDA-MB-231 breast cancer cells by inducing apoptosis and arresting the cell cycle. nih.gov Furthermore, in vivo studies showed that this compound could suppress the growth of 4T1 breast tumors in mice, suggesting its potential as a lead compound for cancer therapy. nih.gov

Another study focused on naphthalene-1,4-dione analogues, designed to disrupt the Warburg effect, a metabolic hallmark of many cancers. rsc.org Several of these analogues showed notable potency, with an imidazole (B134444) derivative, compound 44 , exhibiting a favorable balance of an IC₅₀ of 6.4 μM and a selectivity ratio of 3.6, indicating greater toxicity to cancer cells compared to normal cells. rsc.org These findings highlight the potential of the naphthalene moiety, a core component of this compound, in the design of new pharmaceutical agents.

Naphthalene derivatives have been recognized for their antimicrobial potential, with several compounds containing this scaffold being used as antimicrobial drugs. researchgate.netijpsjournal.com The core structure is featured in a variety of compounds that exhibit significant activity against bacteria, fungi, and viruses. ijpsjournal.com For example, nafcillin, naftifine, and tolnaftate (B1682400) are all naphthalene-containing drugs with established antimicrobial roles. researchgate.net

Research has explored the antimicrobial efficacy of various synthetic naphthalene derivatives. One study detailed the synthesis of naphthylamine analogs containing azetidin-2-one (B1220530) and thiazolidin-4-one moieties. xiahepublishing.com Several of these newly synthesized compounds were tested in vitro against a panel of bacteria (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa) and a fungus (Candida albicans). xiahepublishing.com The results indicated that some of the analogs exhibited broad-spectrum antibacterial activity, while others showed noteworthy antifungal activity when compared to standard drugs. xiahepublishing.com Although specific studies on the antimicrobial properties of this compound are limited, the established bioactivity of the naphthalene scaffold suggests its potential as a basis for developing new antimicrobial agents. ijpsjournal.com

Thiols are known to play a crucial role in antioxidant defense systems within the body. These compounds can act as free radical scavengers, protecting cells from oxidative damage. While direct studies on the antioxidant activity of this compound in biological systems are not prevalent, its identity as a thiol compound suggests it may participate in antioxidant mechanisms. ontosight.ai Industrially, thiols like this compound are utilized as antioxidants in materials such as polymers and rubber to prevent degradation caused by oxidation. ontosight.ai

Research on related naphthalene derivatives provides further insight into potential antioxidant effects. A study on 1-naphthol (B170400) , a structural analog of this compound, investigated its antioxidant and antiradical activities. The study, which also examined a series of 1-naphthol derivatives, found that some of these molecules exhibited good activity in scavenging ABTS•+ and DPPH• radicals. Another study compared the free radical scavenging effects of 1-naphthol and 2-naphthol (B1666908) and their sulfate (B86663) conjugates, finding that the antioxidant activity was influenced by the position of substitution on the naphthalene ring. These findings suggest that the naphthalene structure, in combination with a functional group capable of hydrogen donation like a thiol, could contribute to antioxidant activity.

Environmental Fate and Impact

The release of chemical compounds into the environment is a critical consideration. The environmental behavior of this compound is influenced by its physical and chemical properties, particularly its interaction with environmental matrices and its sources of release.

The interaction of thiol-containing compounds with mineral surfaces is a key aspect of their environmental fate. A study investigated the adsorption of 2-naphthalenethiol (B184263) (an isomer of this compound) and methanethiol on thirteen different metal oxide nanoparticles. The research found that adsorption of 2-naphthalenethiol occurred on zinc oxide (ZnO) , titanium dioxide (TiO₂) , and indium oxide (In₂O₃) nanoparticles. wikipedia.org In contrast, no significant adsorption was observed on nanoparticles of aluminum oxide (Al₂O₃), cerium oxide (CeO₂), iron(III) oxide (Fe₂O₃), gadolinium(III) oxide (Gd₂O₃), holmium(III) oxide (Ho₂O₃), nickel(II) oxide (NiO), silicon oxide (SiOₓ), tungsten(VI) oxide (WO₃), yttrium oxide (Y₂O₃), or zirconium dioxide (ZrO₂). wikipedia.org

The study proposed that the adsorption mechanism for most of the nanoparticles involves the dissociative replacement of a surface hydroxyl group by the thiol, leading to the formation of a metal-sulfur bond and water. wikipedia.org This selective adsorption has important implications for the environmental transport and partitioning of naphthalenethiols, as their mobility and bioavailability could be significantly affected by the presence of certain metal oxide nanoparticles in soil and aquatic environments.

Table 1: Adsorption of 2-Naphthalenethiol on Various Metal Oxide Nanoparticles

| Metal Oxide Nanoparticle | Adsorption of 2-Naphthalenethiol |

|---|---|

| Zinc Oxide (ZnO) | Observed |

| Titanium Dioxide (TiO₂) | Observed |

| Indium Oxide (In₂O₃) | Observed |

| Aluminum Oxide (Al₂O₃) | Not Observed |

| Cerium Oxide (CeO₂) | Not Observed |

| Iron(III) Oxide (Fe₂O₃) | Not Observed |

| Gadolinium(III) Oxide (Gd₂O₃) | Not Observed |

| Holmium(III) Oxide (Ho₂O₃) | Not Observed |

| Nickel(II) Oxide (NiO) | Not Observed |

| Silicon Oxide (SiOₓ) | Not Observed |

| Tungsten(VI) Oxide (WO₃) | Not Observed |

| Yttrium Oxide (Y₂O₃) | Not Observed |

| Zirconium Dioxide (ZrO₂) | Not Observed |

Data sourced from a study on thiol adsorption on metal oxide nanoparticles. wikipedia.org

Specific data on the environmental release of this compound is limited. However, information on its parent compound, naphthalene , provides insight into potential release pathways. Naphthalene is released into the environment from both natural and anthropogenic sources. Natural sources include fossil fuels like petroleum and coal. cdc.gov Major anthropogenic releases stem from the combustion of wood and fossil fuels, industrial activities, and the use of consumer products containing naphthalene, such as moth repellents. cdc.govnih.gov

According to the U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory (TRI) for 2023, significant amounts of naphthalene were released into the environment. The releases were primarily to the air, with an estimated 1,037,410 pounds emitted. cdc.gov Releases to land and through underground injection were also substantial, amounting to 690,277 pounds and 102,020 pounds, respectively. cdc.gov Surface water discharges were reported at 5,650 pounds. cdc.gov Given that this compound is a derivative of naphthalene, its release into the environment could potentially occur through similar industrial and commercial pathways. guidechem.com Once in the environment, naphthalene is subject to processes like volatilization, especially from soil and water surfaces, and biodegradation. nih.govherts.ac.uk

Table 2: Reported Environmental Releases of Naphthalene in the U.S. (2023)

| Environmental Compartment | Estimated Release (pounds) |

|---|---|

| Air Emissions | 1,037,410 |

| Land Releases | 690,277 |

| Underground Injection | 102,020 |

| Surface Water Discharges | 5,650 |

Data from the U.S. EPA Toxics Release Inventory for Naphthalene. cdc.gov

Comparison with Naphthalene Environmental Toxicology

The environmental profiles of this compound and its parent compound, naphthalene, are shaped by their distinct chemical structures. The substitution of a hydrogen atom with a thiol (-SH) group in this compound significantly alters its physicochemical properties, which in turn influences its environmental fate and toxicity compared to naphthalene. While extensive data exists for the environmental toxicology of naphthalene, a high-production-volume chemical, information on this compound is comparatively limited.

Naphthalene is a well-studied polycyclic aromatic hydrocarbon (PAH) known for its widespread distribution in the environment, originating from both natural sources like forest fires and anthropogenic activities such as industrial emissions and the use of moth repellents. acs.orgepa.gov It is recognized as a priority pollutant by environmental agencies due to its potential for toxic, mutagenic, and carcinogenic effects. frontiersin.org In contrast, this compound is not as widely monitored, and its environmental presence is likely more localized to specific industrial applications.

Aquatic Toxicity

Naphthalene exhibits moderate to high toxicity to aquatic organisms. frontiersin.org Studies have established its harmful effects on a range of species, including fish, crustaceans, and algae. For instance, the 96-hour median lethal concentration (LC50) for the marine shrimp Neomysis americana is reported as 0.8 mg/L, and for the fish species rainbow trout (Oncorhynchus mykiss) and largemouth bass (Micropterus salmoides), the LC50 values are 0.11 mg/L and 0.51 mg/L, respectively. europa.eu The toxicity of naphthalene can also affect aquatic plants, with a reported 14-day IC50 of 25 mg/L for Selenastrum capricornutum. europa.eu

Specific aquatic toxicity data for this compound is less abundant. However, safety data for the compound indicates that it is harmful to aquatic life. nih.gov Generally, thiophenols (aromatic thiols) are considered to have lower toxicity than their corresponding phenols. nih.gov This suggests that this compound might exhibit a different toxicity profile compared to its hydroxylated analogue, 1-naphthol, which is a major metabolite of naphthalene. nih.gov

Environmental Fate and Biodegradation

The environmental persistence of naphthalene is influenced by processes such as volatilization, sorption to soil and sediment, photolysis, and biodegradation. nih.gov While it can evaporate from surface soils, its biodegradation can be slow, with a reported half-life of over 80 days in some soil environments. nih.gov However, in areas with a history of PAH contamination, microbial communities may be adapted to degrade naphthalene more rapidly. researchgate.net Numerous bacterial species, particularly from the genus Pseudomonas, are known to metabolize naphthalene, breaking it down into less toxic compounds like salicylate (B1505791) and catechol. frontiersin.orgnih.gov

The introduction of the thiol group in this compound is expected to alter its environmental fate. Aromatic monolayers of this compound have been shown to be more resistant to oxidation compared to their aliphatic counterparts. acs.org While specific biodegradation studies on this compound are scarce, the biodegradation of other sulfur-containing aromatic compounds, such as naphthalenesulfonic acids, has been investigated. These studies reveal that specialized microbial consortia are often required for their degradation. researchgate.net It is plausible that the biodegradation of this compound also involves specific microbial pathways that may differ from those of naphthalene.

Data Comparison

The following table provides a comparative overview of the available environmental and toxicological data for this compound and naphthalene.

| Property | This compound | Naphthalene |

| Chemical Formula | C₁₀H₈S wikipedia.org | C₁₀H₈ nih.gov |

| Molar Mass | 160.23 g/mol wikipedia.org | 128.17 g/mol nih.gov |

| Water Solubility | Slightly soluble nih.gov | 30 mg/L nih.gov |

| Aquatic Toxicity | Harmful to aquatic organisms nih.gov | Moderately to highly toxic frontiersin.org |

| 96-hr LC50 (Rainbow Trout) | Data not available | 0.11 mg/L europa.eu |

| 96-hr LC50 (Marine Shrimp) | Data not available | 0.8 mg/L europa.eu |

| Biodegradation | Data limited, likely requires specific microbial pathways | Well-studied, can be slow but is facilitated by adapted microorganisms nih.govresearchgate.net |

| Primary Degradation Products | Data not available | 1,2-dihydroxynaphthalene, salicylate, catechol frontiersin.orgnih.gov |

Advanced Analytical Techniques for 1 Naphthalenethiol

Spectroscopic Methods for Detection and Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure and properties of 1-Naphthalenethiol. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate a unique spectral fingerprint.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy The naphthalene (B1677914) moiety in this compound serves as a chromophore, leading to characteristic absorption in the ultraviolet region. The UV-Vis absorption spectra of naphthalene derivatives typically exhibit two main electronic transition bands, the ¹Lₐ and ¹Lₑ bands. researchgate.net For instance, the related compound 1-naphthol (B170400) shows an absorption transition to the S₁ state (¹Lₑ) at approximately 321.5 nm (31,095 cm⁻¹) and to the S₂ state (¹Lₐ) starting around 301 nm (33,200 cm⁻¹) when measured in n-hexane. researchgate.net The introduction of substituents, like the thiol group, can cause shifts in these absorption maxima. mdpi.com

Naphthalene derivatives are also known for their fluorescent properties. researchgate.net Upon excitation at an appropriate wavelength, this compound can emit light at a longer wavelength. The fluorescence emission of the naphthalene chromophore is sensitive to its local environment and can be used for quantitative analysis. researchgate.net For example, 1-naphthol has a fluorescence excitation peak at 290 nm and an emission peak at 339 nm. aatbio.com

Surface-Enhanced Raman Scattering (SERS) While conventional Raman scattering produces weak signals, Surface-Enhanced Raman Scattering (SERS) is a powerful technique that dramatically amplifies the Raman signal of molecules adsorbed on nanostructured metal surfaces, such as silver or gold. rsc.orgspringernature.com This enhancement allows for the ultra-sensitive detection of this compound, with detection limits reaching the zeptomole (10⁻²¹) regime on silver nanostructures. rsc.orgrsc.org The SERS spectrum of this compound displays characteristic vibrational peaks that can be used for its definitive identification. researchgate.net The interpretation of these spectra is often supported by Density Functional Theory (DFT) calculations to assign the observed frequencies to specific molecular vibrations. rsc.orgrsc.org

Interactive Data Table: SERS Vibrational Peaks for this compound Below is a table detailing the prominent SERS peaks observed for this compound and their corresponding vibrational assignments. researchgate.net

| Peak Position (cm⁻¹) | Vibrational Assignment |

| 396 | C-S Stretching |

| 514 | Ring Deformation |

| 536 | Ring Deformation |

| 660 | Ring Deformation |

| 818 | Ring Breathing |

| 964 | Ring Breathing |

| 1196 | C-H Bending |

| 1369 | Ring Stretching |

| 1501 | Ring Stretching |

| 1555 | Ring Stretching |

X-ray Photoelectron Spectroscopy (XPS) X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound self-assembled monolayers (SAMs) on a gold surface, XPS provides critical information. The S 2p spectrum for a 1-NT SAM shows a doublet peak centered at 162 eV, which is indicative of a sulfur-gold bond. nih.gov The C 1s spectrum exhibits its main signal at approximately 284.5 eV, consistent with the aromatic carbon atoms of the naphthalene ring. nih.gov

Chromatographic Methods (e.g., HPLC-UV/Vis)

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited method.

High-Performance Liquid Chromatography (HPLC) HPLC, especially in the reverse-phase (RP) mode, is an effective method for the analysis of this compound. sielc.com A specific method has been developed using a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com This method employs a simple isocratic mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as an additive. sielc.com For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid can be substituted with formic acid. sielc.com

In HPLC-UV/Vis systems, detection is achieved by monitoring the absorbance of the column effluent at a specific wavelength where the analyte absorbs strongly. For naphthalenethiol derivatives, detection wavelengths can be set around 234 nm, 280 nm, or 320 nm to achieve sensitive detection with reduced interference from the sample matrix. nih.govnih.gov The choice of column is also crucial for achieving good separation. C18 columns, such as the Kinetex C18, are commonly used for the separation of naphthalene-containing compounds due to their hydrophobic stationary phase, which interacts favorably with the aromatic ring system. nih.govnih.govnih.gov

Interactive Data Table: Example HPLC Conditions for this compound Analysis The table below summarizes typical conditions for the HPLC analysis of this compound and related compounds.

| Parameter | Condition | Source(s) |

| Column | Newcrom R1 (reverse-phase) | sielc.com |

| Kinetex C18 (5 µm, 150 mm × 4.6 mm) | nih.govnih.gov | |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | sielc.com |

| A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid (Gradient) | nih.govnih.gov | |

| Flow Rate | 1.0 mL/min | nih.govnih.gov |

| Detection | UV/Vis at 234 nm | nih.govnih.gov |

This HPLC-UV/Vis methodology, validated for linearity, accuracy, and precision, proves to be a reliable and applicable approach for the quantification of naphthalenethiol compounds in various samples. nih.govnih.gov

Future Research Directions for 1 Naphthalenethiol

Exploration of Novel Synthetic Pathways

Current synthetic routes to 1-naphthalenethiol include the reduction of naphthalene-1-sulfonyl chloride, palladium-catalyzed reactions, and processes involving Grignard reagents. wikipedia.org A patented method describes the vapor phase reaction of a naphthol with hydrogen sulfide (B99878) over a thoria dehydration catalyst at atmospheric pressure, presented as a more convenient and less expensive alternative to high-pressure methods. google.com

However, the pursuit of more efficient, economical, and environmentally benign synthetic methodologies remains a critical research objective. Future work should focus on the development of novel catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions. Exploring green chemistry principles, such as the use of renewable starting materials, non-toxic catalysts, and solvent-free reaction conditions, could lead to more sustainable production processes.

| Existing Synthesis Method | Key Reactants/Catalysts | Noted Characteristics | Reference |

| Reduction | Naphthalene-1-sulfonyl chloride, Tin/HCl | Practical laboratory synthesis | wikipedia.org |

| Grignard Reaction | 1-Bromonaphthalene (B1665260), Sulfur | Early preparative method | wikipedia.org |

| Catalytic Cross-Coupling | 1-Bromonaphthalene, iPr3SiSK, Pd-catalyst | Modern synthetic route | wikipedia.org |

| Reduction | 1-Naphthalenesulfonic acid, Triphenylphosphine (B44618)/Iodine | Alternative reduction pathway | wikipedia.org |

| Vapor Phase Reaction | Naphthol, Hydrogen sulfide, Thoria catalyst | Industrial potential, atmospheric pressure | google.com |

Future research could investigate biocatalytic routes or novel transition-metal-catalyzed C-S bond formation reactions that bypass the multi-step sequences common in current methods.

Deeper Understanding of Surface Interactions and Self-Assembly

The ability of this compound to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, is a cornerstone of its application in materials science. nih.gov Studies show that the formation of these monolayers is a two-step process involving initial chemisorption followed by surface diffusion to form a stable array. nih.gov Unlike their well-studied aliphatic counterparts, aromatic thiols like this compound tend to form disordered monolayers. nih.govacs.org Furthermore, research on mixed monolayers with octanethiol (OT) reveals that this compound is susceptible to significant oxidation. nih.govacs.orgacs.org

A primary direction for future research is to gain a more profound understanding and control over the structure of these SAMs. Key research questions include:

What factors govern the disorder in this compound SAMs?

How can the oxidation process be controlled or prevented to improve monolayer stability?

What is the precise phase behavior of binary and multi-component SAMs containing this compound?

To date, no experimental phase diagram exists to fully explain the chemical behavior of such two-dimensional mixtures. nih.govacs.orgacs.org Advanced surface characterization techniques, such as in-situ Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS), combined with computational modeling, will be essential. A deeper understanding of these surface phenomena is critical for harnessing the unique electronic properties of aromatic SAMs for applications in molecular electronics and nanotechnology. nih.gov

Expansion of Catalytic Applications

This compound has established applications as a catalytic rubber plasticizer and finds use as a ligand in coordination chemistry. google.comguidechem.com The thiol group can coordinate effectively with metal centers, suggesting a broad, yet largely unexplored, potential in catalysis.

Future research should aim to systematically explore the use of this compound and its derivatives as ligands in homogeneous and heterogeneous catalysis. By modifying the electronic and steric properties of metal catalysts, these ligands could offer unique selectivity and activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. The development of chiral versions of this compound could also open avenues in asymmetric catalysis, a field of immense importance in the synthesis of fine chemicals and pharmaceuticals.

Further Investigations into Biological Activities and Pharmaceutical Potential

The naphthalene (B1677914) scaffold is a well-known pharmacophore present in numerous FDA-approved drugs, and its derivatives have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net For instance, various 1-naphthol (B170400) derivatives have been investigated as potent inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, and they also exhibit antioxidant properties. nih.govresearchgate.net

Despite the established bioactivity of the naphthalene core, this compound itself remains largely uninvestigated for its pharmaceutical potential. A significant future research direction is the systematic synthesis and biological screening of this compound derivatives. It would be valuable to determine if the sulfur-containing thiol group modulates the biological activities observed in its oxygen-containing analog, 1-naphthol. Investigations could target a broad range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases, leveraging the proven track record of the naphthalene moiety in drug discovery.

Development of Advanced Sensor Technologies